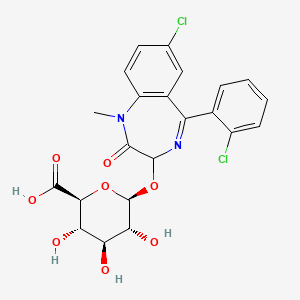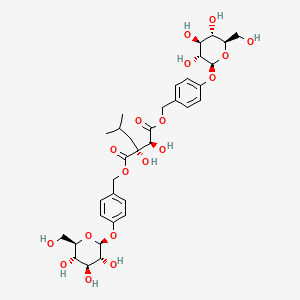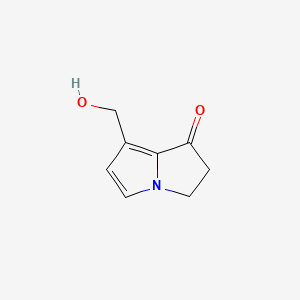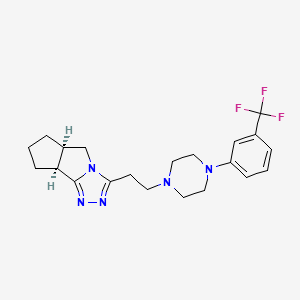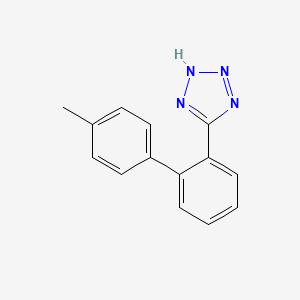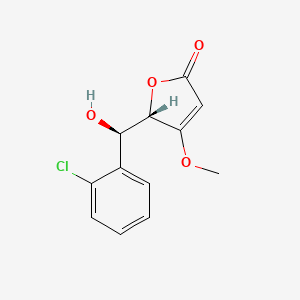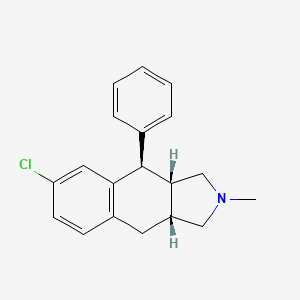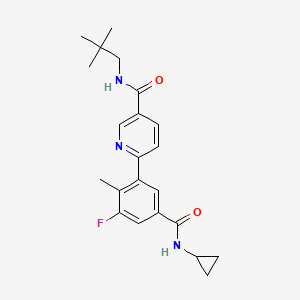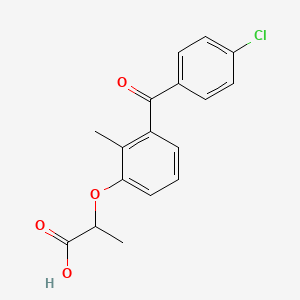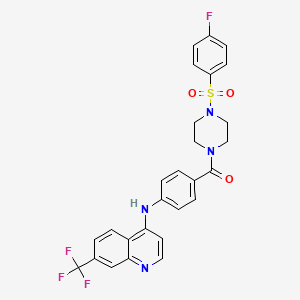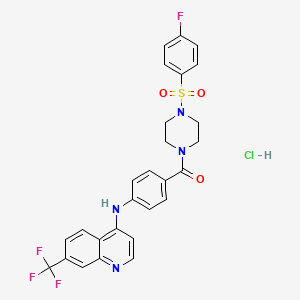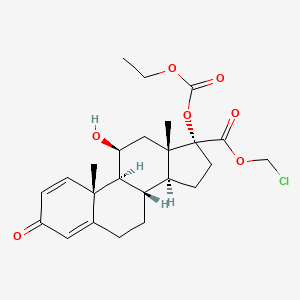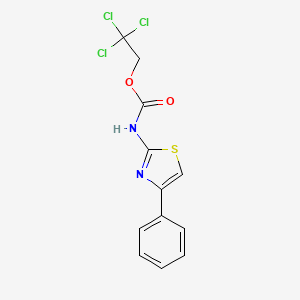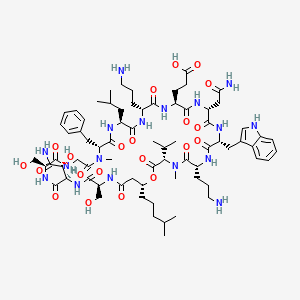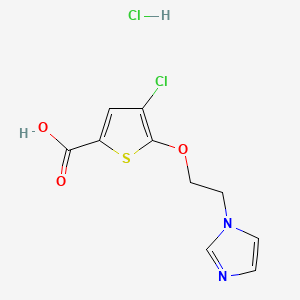
LG 82-4-01
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LG 82-4-01 is a complex organic compound that features a combination of imidazole, ethoxy, chlorothiophene, and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LG 82-4-01 typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is first synthesized through the reaction of glyoxal and ammonia.
Ethoxylation: The imidazole derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Chlorothiophene Formation: The chlorothiophene moiety is synthesized separately through chlorination of thiophene.
Coupling Reaction: The imidazole-ethoxy derivative is coupled with the chlorothiophene derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
LG 82-4-01 has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its imidazole and thiophene moieties which are known to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of LG 82-4-01 involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways that involve imidazole-binding proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Methylimidazol-1-yl)isophthalic acid: Similar in having an imidazole ring but differs in the substitution pattern and functional groups.
2-(1-Imidazolyl)ethoxybenzoic acid: Shares the imidazole and ethoxy groups but has a benzoic acid moiety instead of chlorothiophene.
Uniqueness
LG 82-4-01 is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both imidazole and chlorothiophene rings in a single molecule is particularly noteworthy for its potential in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
91505-19-0 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O3S |
Poids moléculaire |
309.17 g/mol |
Nom IUPAC |
4-chloro-5-(2-imidazol-1-ylethoxy)thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O3S.ClH/c11-7-5-8(9(14)15)17-10(7)16-4-3-13-2-1-12-6-13;/h1-2,5-6H,3-4H2,(H,14,15);1H |
Clé InChI |
GPQCCNMZXMIFRS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |
SMILES canonique |
C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |
Apparence |
Solid powder |
| 91505-19-0 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid LG 82-4-01 Lg 82401 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


